molecular formula C7H6N2O B7888630 1,2-dihydroindazol-6-one

1,2-dihydroindazol-6-one

Cat. No.: B7888630
M. Wt: 134.14 g/mol
InChI Key: FVCQWGDUOULXIJ-UHFFFAOYSA-N
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Description

1,2-Dihydroindazol-6-one (CAS 23244-88-4) is a high-value indazole derivative serving as a crucial synthetic intermediate in medicinal chemistry and drug discovery. This compound, with the molecular formula C7H6N2O and a molecular weight of 134.135 g/mol, is characterized by its light brown powder appearance and a melting point of 157-160 °C . The indazole scaffold is a privileged structure in pharmacology, known for its presence in compounds with a wide range of biological activities . Researchers value this specific indazolone derivative as a key building block for the rational design and synthesis of novel therapeutic agents. Its structural features make it particularly relevant in the development of kinase inhibitors. For instance, indazole-based molecular frameworks are utilized in the design of potent Fms-like tyrosine kinase 3 (FLT3) inhibitors, which are a promising therapeutic target for acute myeloid leukemia (AML) . Furthermore, indazole derivatives have demonstrated significant potential in cardiovascular disease research, showing efficacy in experimental models for conditions such as myocardial ischemia-reperfusion injury and hypertension . As a versatile chemical intermediate, this compound allows for functionalization at various positions, enabling medicinal chemists to explore structure-activity relationships and optimize properties for specific targets. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions, storing it in a cool, dry, and well-ventilated area.

Properties

IUPAC Name

1,2-dihydroindazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-6-2-1-5-4-8-9-7(5)3-6/h1-4,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCQWGDUOULXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CNNC2=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=CNNC2=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Procedure

In a representative procedure, 6-aminoindazole is dissolved in glacial acetic acid, and sodium nitrite is added incrementally under controlled temperature (50°C). The diazonium intermediate formed undergoes hydrolysis in acidic media to yield 6-hydroxyindazole, which is subsequently oxidized to this compound. Key parameters include:

  • Reagents : 6-aminoindazole, sodium nitrite, glacial acetic acid.

  • Temperature : 50°C for diazotization; room temperature for hydrolysis.

  • Time : 6–8 hours for complete reaction.

This method is favored for its straightforward protocol, though yields are moderate (reported at 60–70% in optimized setups).

Cyclization of Phenylhydrazones

Another approach involves the cyclization of phenylhydrazones derived from ortho-substituted carbonyl precursors. This method is particularly useful for constructing the indazole core.

Synthetic Pathway

Starting with 2-methyl-5-hydroxyaniline, the compound is treated with sodium nitrite in glacial acetic acid to form a diazonium salt. Subsequent cyclization under reflux conditions generates the indazole skeleton. For example:

2-Methyl-5-hydroxyanilineNaNO2,CH3COOHDiazonium saltΔThis compound\text{2-Methyl-5-hydroxyaniline} \xrightarrow{\text{NaNO}2, \text{CH}3\text{COOH}} \text{Diazonium salt} \xrightarrow{\Delta} \text{this compound}

Optimization Insights

  • Solvent Systems : Ethanol-chloroform mixtures (1:1) improve product purity during recrystallization.

  • Catalysts : Anhydrous sodium acetate accelerates cyclization.

  • Yield : Reported yields range from 55% to 65%, contingent on reaction scale and purification techniques.

Photochemical Synthesis

Emerging methodologies exploit photochemical reactions to achieve ring closure, offering advantages in selectivity and energy efficiency.

Mechanism and Execution

UV light irradiation of ortho-nitrophenyl hydrazones initiates a radical-mediated cyclization, forming the indazolone structure. This method avoids harsh reagents and high temperatures, making it suitable for sensitive substrates.

Key Advantages

  • Selectivity : Minimizes side reactions compared to thermal methods.

  • Green Chemistry : Reduces reliance on toxic solvents and high energy inputs.

Comparative Analysis of Preparation Methods

The table below summarizes the efficacy, scalability, and limitations of the primary synthesis routes:

Method Reagents/Conditions Yield Advantages Limitations
Diazotization-HydrolysisNaNO₂, CH₃COOH, 50°C60–70%Simple protocol, high reproducibilityModerate yields, acidic waste
Phenylhydrazone CyclizationEthanol, NaOAc, reflux55–65%Scalable, uses common reagentsRequires purification steps
PhotochemicalUV light, ambient temperature50–60%Eco-friendly, high selectivitySpecialized equipment needed

Industrial-Scale Production Considerations

While lab-scale syntheses prioritize flexibility, industrial production demands cost-effectiveness and efficiency. Continuous flow reactors have been proposed to enhance the diazotization-hydrolysis method, enabling higher throughput and reduced waste. Key industrial adaptations include:

  • Process Intensification : Integrating reaction and purification steps to minimize downtime.

  • Catalyst Recycling : Recovering sodium acetate from reaction mixtures to reduce material costs .

Chemical Reactions Analysis

Types of Reactions

1,2-dihydroindazol-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 6-oxoindazole derivatives.

    Reduction: Reduction reactions can convert it to 1,2-dihydroindazole derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups attached to the indazole core.

Scientific Research Applications

1,2-dihydroindazol-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,2-dihydroindazol-6-one involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs of 1,2-dihydroindazol-6-one include:

Compound Name Substituents/Modifications Key Features
3-Chloro-1,2-dihydroindazol-6-one Chlorine at position 3 Enhanced electrophilicity; potential for nucleophilic substitution .
6-Fluoro-1,2-dihydro-3H-indazol-3-one Fluorine at position 6 Electron-withdrawing effects; possible improved metabolic stability .
Compound 18 () 1-Me, 2-Ph, 5-NO₂, 6-MeS substituents Nitro and methylthio groups increase molecular weight and steric hindrance .
Compound 21 () Fused naphtho ring system Extended π-conjugation; higher rigidity and thermal stability .

Physicochemical Properties

Substituents significantly influence melting points, solubility, and spectral properties:

Compound Melting Point (°C) Yield (%) IR (C=O stretch, cm⁻¹) Notable NMR Signals (δ, ppm)
This compound Not reported - - N/A (limited data)
3-Chloro-1,2-dihydroindazol-6-one Not reported - - Not provided
6-Fluoro derivative Not reported - - Not provided
Compound 18 200–201 65 1700 Aromatic protons: 7.2–8.1
Compound 21 240–241 50 1750 Methyl group: 2.4; fused ring: 7.5–8.3
  • Melting Points : Fused-ring systems (e.g., Compound 21) exhibit higher melting points due to increased intermolecular interactions and rigidity .
  • Spectral Data : The C=O IR stretch in Compound 21 (1750 cm⁻¹) is shifted compared to Compound 18 (1700 cm⁻¹), reflecting electronic effects from the fused naphtho ring .

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